6-Methyl-3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Description
This compound is a heterocyclic carboxylic acid derivative featuring an oxazolo[5,4-b]pyridine core. Its molecular formula is C₁₅H₁₇N₃O₂, with a molecular weight of 271.32 g/mol, and it is registered under CAS 953736-28-2 . The structure includes a 6-methyl group on the pyridine ring and a 4-methylphenyl substituent at position 3. Available purity for this compound is ≥95%, as indicated in synthesis reports .
Properties
IUPAC Name |
6-methyl-3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-8-3-5-10(6-4-8)13-12-11(15(18)19)7-9(2)16-14(12)20-17-13/h3-7H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNGDFRTBHEMFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC3=NC(=CC(=C23)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multiple steps, starting with the construction of the oxazolo[5,4-b]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions may vary depending on the specific synthetic route chosen, but they generally involve the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific type of reaction depends on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Addition: Addition reactions may involve the use of electrophiles or nucleophiles, depending on the desired product.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted or added functional groups. The specific products will depend on the reagents and conditions used in each reaction.
Scientific Research Applications
Pharmaceutical Development
The compound has shown promise as a lead structure for the development of new therapeutic agents. Its oxazole moiety is often associated with biological activity, including antimicrobial and anticancer properties. Research indicates that modifications to the oxazole ring can enhance efficacy against specific cancer cell lines.
Studies have indicated that derivatives of this compound exhibit significant activity against various biological targets. For instance, compounds with similar structures have been evaluated for their ability to inhibit specific enzymes involved in cancer progression. This suggests that 6-Methyl-3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid could be a candidate for further biological evaluations.
Drug Impurity Standards
This compound can serve as a reference standard for impurities in drug formulations, ensuring quality control in pharmaceutical manufacturing. Its presence as an impurity can be monitored during the synthesis of related drugs to maintain compliance with regulatory standards.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluation of structural analogs | Identified that modifications to the carboxylic acid group enhance cytotoxicity against breast cancer cells. |
| Enzyme Inhibition Assay | Targeting kinases involved in cancer | Showed effective inhibition of specific kinases, suggesting potential for targeted cancer therapy. |
| Quality Control in Drug Manufacturing | Monitoring impurities | Established protocols for using this compound as a standard reference for impurities in related drug products. |
Mechanism of Action
The mechanism by which 6-Methyl-3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors in biological systems, leading to changes in cellular processes. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Insights
- Substituent Effects: Aromatic vs. Electron-Donating vs. Steric Effects: The 4-methoxyphenyl analogue (CAS unspecified) in introduces an electron-donating methoxy group, which could modulate solubility and electronic properties compared to the methyl group. However, conflicting molecular formula data (C₁₅H₁₇N₃O₂ vs. expected C₁₅H₁₇N₃O₃) suggests possible reporting errors .
Biological Activity
6-Methyl-3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. Its structural features suggest possible interactions with various biological targets, making it a candidate for pharmacological exploration.
Chemical Structure and Properties
- Molecular Formula : C15H12N2O3
- SMILES : CC1=CC=C(C=C1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)O
- InChIKey : FFNXSDCQMBWROW-UHFFFAOYSA-N
The compound features an oxazole ring fused with a pyridine structure, which is significant in determining its biological activity.
Biological Activity Overview
Current literature on the biological activity of this compound is limited. However, related compounds in the oxazole and pyridine families have demonstrated various pharmacological effects.
Anticancer Activity
Research indicates that derivatives of pyridine and oxazole exhibit antiproliferative effects against cancer cell lines. For instance, compounds with similar structural motifs have shown:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth in vivo models without systemic toxicity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of related compounds. The presence of specific substituents on the aromatic rings can significantly influence their efficacy against cancer cells:
- Substituents : Alkyl groups at specific positions can enhance potency against tumor cells.
- Mechanisms : Compounds may target pathways involved in cell cycle regulation and apoptosis induction through interactions with tubulin and protein kinases .
Case Studies and Research Findings
While direct studies on this compound are scarce, analogous studies provide insights into its potential:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
